
1-Amino-3-cyclobutylpropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-cyclobutylpropan-2-ol hydrochloride is an organic compound that features a cyclobutyl ring attached to a propanol backbone, with an amino group at the first carbon and a hydroxyl group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-cyclobutylpropan-2-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Attachment of the Propanol Backbone: The cyclobutyl ring is then reacted with a propanol derivative, such as 3-chloropropanol, in the presence of a base to form the desired backbone.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-cyclobutylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclobutylpropanone or cyclobutylpropanal.
Reduction: Formation of 1-amino-3-cyclobutylpropanamine.
Substitution: Formation of cyclobutylpropyl halides or ethers.
Applications De Recherche Scientifique
1-Amino-3-cyclobutylpropan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-3-cyclobutylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the cyclobutyl ring provides structural rigidity. This compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
- 1-Amino-2-cyclobutylpropan-2-ol hydrochloride
- 3-Amino-3-cyclohexylpropan-1-ol hydrochloride
Comparison: 1-Amino-3-cyclobutylpropan-2-ol hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
1-amino-3-cyclobutylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-7(9)4-6-2-1-3-6;/h6-7,9H,1-5,8H2;1H |
Clé InChI |
XQXSFCUNQGRXBK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CC(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
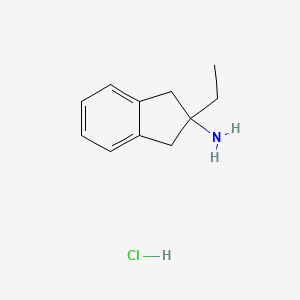
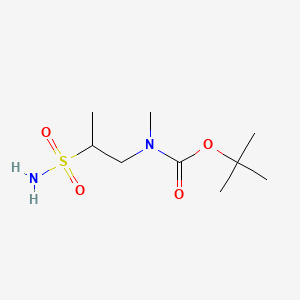
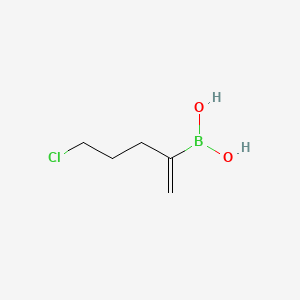
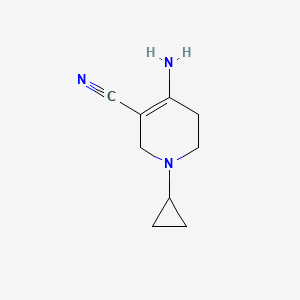

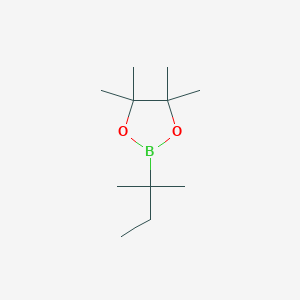
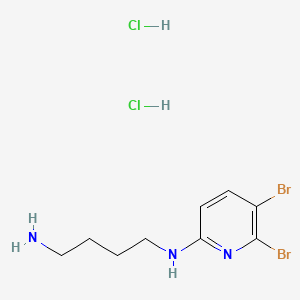
![1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid](/img/structure/B13470896.png)
![Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans](/img/structure/B13470899.png)
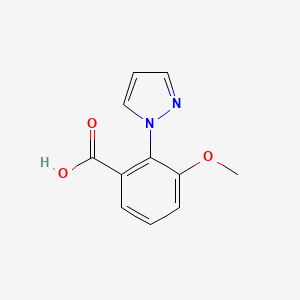

![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)
